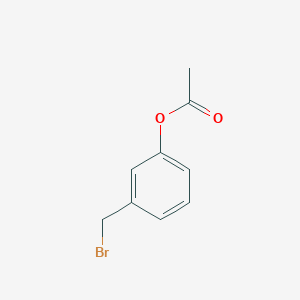

3-(Bromomethyl)phenyl acetate

Description

Contextualization within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecules. 3-(Bromomethyl)phenyl acetate (B1210297) emerges as a valuable reagent in this context. Its structure, featuring a reactive bromomethyl group and a phenyl acetate moiety, allows for a variety of chemical transformations. smolecule.com The presence of the bromomethyl group, in particular, makes it an excellent electrophile, susceptible to nucleophilic substitution reactions. smolecule.com This reactivity is a cornerstone of its application in creating more intricate molecular architectures.

Strategic Role as a Versatile Synthetic Intermediate

The primary role of 3-(Bromomethyl)phenyl acetate in the laboratory is that of a versatile synthetic intermediate. smolecule.com The benzylic bromine atom is readily displaced by a wide array of nucleophiles, enabling the introduction of diverse functional groups onto the phenyl ring. This capability is exploited in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. apolloscientific.co.uk For instance, it can serve as a precursor in the development of novel therapeutic agents and functionalized polymers. smolecule.com

Historical and Current Research Trajectories Involving the Compound

Historically, research involving compounds structurally similar to this compound has focused on their potential as intermediates in the synthesis of biologically active molecules. chemimpex.com Current research continues to build on this foundation, with studies exploring its application in medicinal chemistry and materials science. apolloscientific.co.uk For example, it has been used in the synthesis of σ2 receptor ligands, which are of interest in neuropharmacology. nih.gov Furthermore, recent investigations have utilized this compound in the development of inhibitors for viral enzymes, highlighting its relevance in contemporary drug discovery efforts. mdpi.com The crystal structures of related bis(bromomethyl)phenyl derivatives have also been studied to understand intermolecular interactions, which can inform the design of new materials. iucr.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 49617-80-3 | apolloscientific.co.ukguidechem.comchemsrc.com |

| Molecular Formula | C9H9BrO2 | guidechem.com |

| Molecular Weight | 229.07 g/mol | guidechem.com |

Table 2: Common Reactions of Bromomethyl Phenyl Acetates

| Reaction Type | Reagents | Products | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted phenyl acetates | Introduction of diverse functional groups |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids, Aldehydes | Access to different oxidation states |

| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | Methylphenyl acetates | Conversion to the corresponding methyl derivative |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Isochromanone |

| Acetic Anhydride |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl Peroxide |

| Boron Tribromide |

| Bromine |

| Carbon Tetrabromide |

| N-Bromosuccinimide (NBS) |

| Phenylacetic Acid |

| Potassium Permanganate |

| Sodium Azide |

| Sodium Borohydride |

| Sodium Methoxide |

| Thionyl Bromide |

| Thionyl Chloride |

| Triphenylphosphine |

| Chromium Trioxide |

| Ethyl 2-(3-(bromomethyl)phenyl)acetate |

| Ethyl 2-phenylacetate |

| Lithium Aluminum Hydride |

| Methyl 2-(2-(bromomethyl)phenyl)acetate |

| Methyl 2-(3-(bromomethyl)phenyl)acetate |

| Methyl 2-(halomethyl)phenylacetate |

| Methyl 3-(4-(bromomethyl)phenyl)acrylate |

| p-Tolualdehyde |

| Potassium Thiocyanate |

| Sodium Ascorbate |

| 4-(Bromomethyl)phenyl Acetate |

| 4-Methylcinnamic Acid |

| 4-Methylphenyl Acetate |

| 5-Hydroxybenzene-1,3-dicarbaldehyde |

| Methyl 3,5-dimethylbenzoate |

| 3,5-bis(bromomethyl)phenyl acetate |

| (E)-methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate |

| 4-(Bromomethyl)phenylacetic acid phenacyl ester |

| 4-(Hydroxymethyl)phenyl Acetate |

| 2-(4-(bromomethyl)phenyl)acetic acid |

| 1-(diphenylmethyl)-piperazin |

| Borane-methyl sulfide (B99878) complex |

| Potassium Carbonate |

| 3-(Adenosylthio)benzoic Acid Derivatives |

| Methyl 2-(3-(((2',3'-O-isopropylideneadenosyl)thio)methyl)phenyl)acetate |

| 3-(bromomethyl)-6, 7-dimethoxy-4-oxo-1-(3, 4, 5-trimethoxyphenyl)-1, 2, 3, 4-tetrahydronaphthalene-2-carbonitrile |

| 3-bromomethyl-1-phenyl-1, 2, 3, 4-tetrahydronaphthalene-2-carbonitrile |

| 9-(3, 4, 5-trimethoxyphenyl)-3, 3a, 9, 9a-tetrahydronaphtho [2, 3-c] furan-1, 4-dione |

| 1-benzhydryl-4-(4-(2-(3,5-dimethylphenoxy)ethyl)benzyl)piperazine |

| 1-benzhydryl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine |

| 1-benzhydryl-4-(4-(2-(3,4-dichlorophenoxy)ethyl)benzyl)piperazine |

| 1-benzhydryl-4-(4-(2-(3,5-dichlorophenoxy)ethyl)benzyl)piperazine |

Structure

3D Structure

Propriétés

IUPAC Name |

[3-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUDYGSKBLLKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl Phenyl Acetate

Direct Benzylic Bromination Approaches

The most direct route to 3-(Bromomethyl)phenyl acetate (B1210297) involves the selective bromination of the methyl group of 3-methylphenyl acetate (also known as m-tolyl acetate or m-cresyl acetate). This transformation targets the benzylic position, which is activated for radical reactions due to the adjacent aromatic ring.

Free-Radical Halogenation Protocols (e.g., N-Bromosuccinimide mediated)

The classic method for achieving benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.com This reaction proceeds via a free-radical chain mechanism. mychemblog.comchemistrysteps.com The process is typically initiated by the homolytic cleavage of a radical initiator or by exposure to UV light, which generates a small number of bromine radicals. mychemblog.comfiveable.me

The mechanism involves the following key steps:

Initiation: A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide (BPO), decomposes upon heating or irradiation to form initial radicals. mychemblog.com These radicals react with trace amounts of HBr or Br2 present to generate the bromine radical (Br•) that propagates the chain reaction. mychemblog.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of m-tolyl acetate. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.com This stabilized radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to form the product, 3-(Bromomethyl)phenyl acetate, and a new bromine radical. mychemblog.com The Br2 is continuously generated in situ from the reaction of NBS with the HBr byproduct, which keeps the concentration of Br2 low and suppresses unwanted side reactions. mychemblog.comchadsprep.com

Termination: The reaction concludes when radicals combine with each other.

This protocol is widely favored for its efficiency and selectivity in introducing a bromine atom at the benzylic carbon. researchgate.net

Table 1: Reaction Conditions for Free-Radical Bromination of m-Tolyl Acetate

| Reagent | Initiator | Solvent | Conditions | Yield |

| N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide | Carbon Tetrachloride (CCl4) | Reflux | Good |

| N-Bromosuccinimide (NBS) | AIBN | o-Dichlorobenzene | 80 °C, 8h | High (92%) koreascience.kr |

| N-Bromosuccinimide (NBS) | UV Light (hν) | Acetonitrile | Room Temperature | Good researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN | Acetonitrile | Reflux | Good researchgate.net |

Regioselective Bromination Techniques

Achieving high regioselectivity—the preferential bromination of the benzylic position over the aromatic ring—is critical. The use of NBS is the cornerstone of this selectivity. chadsprep.com By maintaining a very low concentration of molecular bromine (Br2) and hydrogen bromide (HBr) throughout the reaction, NBS favors the free-radical pathway at the benzylic position while disfavoring the alternative electrophilic aromatic substitution pathway on the benzene ring. mychemblog.comorganic-chemistry.org

Several factors influence the regioselectivity:

Reagent Choice: NBS is superior to using molecular bromine (Br2) directly. High concentrations of Br2, especially in the presence of a Lewis acid, would lead to electrophilic attack on the electron-rich aromatic ring. chemistrysteps.com

Solvent: The reaction is traditionally performed in non-polar solvents like carbon tetrachloride (CCl4), which is now often replaced with safer alternatives like acetonitrile or dichlorobenzene due to toxicity concerns. koreascience.krorganic-chemistry.org Polar solvents can promote ionic pathways, leading to undesired nuclear bromination. mychemblog.com

Reaction Conditions: The use of radical initiators or light is essential to promote the radical mechanism. In their absence, electrophilic substitution is more likely to occur.

The stability of the benzylic radical intermediate is the key electronic factor driving the reaction's selectivity for the methyl group. chemistrysteps.com

Catalytic and Initiator Systems in Bromination Reactions

The efficiency of benzylic bromination can be significantly influenced by the choice of initiators and, in some cases, catalytic systems.

Initiators:

Azo Compounds: 2,2'-Azobis(isobutyronitrile) (AIBN) is a common thermal initiator that decomposes predictably at temperatures around 65-85 °C to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction. mychemblog.comkoreascience.kr

Peroxides: Dibenzoyl peroxide (BPO) is another widely used thermal initiator that cleaves at the weak oxygen-oxygen bond upon heating. mychemblog.comfiveable.me

Photochemical Initiation: UV light can be used to induce the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the small amount of Br2 present, thereby starting the radical chain process without the need for chemical initiators. fiveable.me

Catalytic Systems: While the standard Wohl-Ziegler reaction is not catalytic, modifications have been developed. For instance, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in the presence of catalytic amounts of Zirconium(IV) chloride (ZrCl4) has been shown to effectively prevent competing bromination of the aromatic ring that can sometimes occur with Brønsted acids. scientificupdate.com Other research has explored boron tribromide as a reagent for facile benzylic bromination under mild conditions, proceeding without a radical initiator. bohrium.com

Multi-Step Synthesis from Alternative Precursors

Beyond the direct bromination of m-tolyl acetate, this compound can be synthesized through multi-step sequences that offer flexibility in terms of starting materials.

Derivatization of Substituted Aromatic Compounds

A logical multi-step approach involves starting with a precursor that can be sequentially functionalized. One common strategy begins with 3-methylphenol (m-cresol).

Step 1: Acetylation of 3-methylphenol: The phenolic hydroxyl group is first protected or converted into the desired acetate ester. This is typically achieved by reacting 3-methylphenol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or sodium acetate, to yield m-tolyl acetate.

Step 2: Benzylic Bromination: The resulting m-tolyl acetate is then subjected to benzylic bromination using NBS and a radical initiator, as detailed in Section 2.1.

This two-step sequence is effective and allows for the use of a readily available starting material. The order of these steps is crucial; performing the bromination first on 3-methylphenol would be complicated by the reactivity of the unprotected hydroxyl group.

Conversion from Related Phenylmethyl Acetate Analogues

An alternative multi-step synthesis starts with a precursor that already contains a functional group at the benzylic position. A prime example is the conversion from 3-bromobenzyl alcohol.

Step 1: Synthesis of 3-bromobenzyl alcohol: This precursor can be prepared from other materials if not available commercially.

Step 2: Acetylation of 3-bromobenzyl alcohol: The target compound, this compound, is then synthesized by the esterification of 3-bromobenzyl alcohol. This is a standard acetylation reaction, typically carried out using acetic anhydride. researchgate.net The reaction can be performed under solvent-free conditions or with various catalysts to achieve high conversion and selectivity. researchgate.netmdpi.com

This route separates the bromination and esterification steps, which can be advantageous for optimizing each individual transformation.

Table 2: Multi-Step Synthesis Pathways

| Pathway | Starting Material | Intermediate | Final Step Reagents |

| 1 | 3-Methylphenol | 3-Methylphenyl acetate | NBS, AIBN/BPO or light |

| 2 | 3-Bromobenzyl alcohol | - | Acetic Anhydride |

Advanced and Sustainable Synthetic Protocols for this compound

The synthesis of this compound, a valuable reagent in organic synthesis, has traditionally relied on conventional batch processes often utilizing hazardous reagents. In recent years, significant research has focused on developing advanced and sustainable synthetic methodologies that offer improved safety, efficiency, and environmental performance. These modern protocols, including continuous flow adaptations and the use of environmentally benign reagents, represent a significant step forward in the production of this and related benzylic bromide compounds.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering substantial advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions. nih.govuc.pt The application of flow chemistry to the benzylic bromination of toluene derivatives, a reaction directly applicable to the synthesis of this compound from m-tolyl acetate, has been a key area of development. flowphotochem.eu

Photochemical bromination, in particular, benefits significantly from flow reactor technology, which provides uniform irradiation and overcomes the light penetration issues common in large-scale batch reactors. nih.govrsc.org One advanced approach involves the in situ generation of bromine (Br₂) from reagents like sodium bromate (NaBrO₃) and hydrobromic acid (HBr) within a continuous flow system. This generated bromine is then mixed with the organic substrate stream and irradiated, typically with LEDs (e.g., 405 nm), to initiate the radical bromination reaction. rsc.orgscientificupdate.com This method avoids the direct handling of highly toxic molecular bromine and allows for highly efficient transformations with residence times as short as 15 seconds. rsc.org The process can be intensified by removing organic solvents, which significantly lowers the Process Mass Intensity (PMI), a key metric of green chemistry. rsc.orgscientificupdate.com

Another flow-based protocol utilizes a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) under visible-light photocatalysis in a microreactor. researchgate.net This catalyst- and solvent-free method generates the necessary bromine in situ, representing a significant safety and environmental improvement over traditional methods. researchgate.net The inherent safety of continuous-flow setups, combined with the in situ generation and immediate consumption of hazardous reagents, minimizes risks associated with storage and handling. researchgate.net

The table below summarizes key parameters from representative continuous flow benzylic bromination studies applicable to the synthesis of this compound.

| Parameter | Flow Method 1: In-situ Br₂ from NaBrO₃/HBr | Flow Method 2: In-situ Br₂ from H₂O₂/HBr |

| Bromine Source | NaBrO₃ / HBr (in-situ generation) rsc.org | H₂O₂ / HBr (in-situ generation) researchgate.net |

| Activation | Photochemical (405 nm LEDs) rsc.org | Visible-light Photocatalysis researchgate.net |

| Reactor Type | Microstructured photochemical reactor rsc.org | Continuous-flow microreactor researchgate.net |

| Solvent | Can be performed solvent-free rsc.org | Solvent-free researchgate.net |

| Key Advantage | High throughput, very short residence times (e.g., 15s), low PMI rsc.org | Enhanced safety, catalyst- and solvent-free conditions researchgate.net |

This table is generated based on data from studies on analogous toluene derivatives.

Environmentally Benign Bromination Methodologies

Alongside advancements in reactor technology, the development of greener bromination reagents and conditions is crucial for sustainable chemical synthesis. researchgate.net These methods aim to replace hazardous reagents like elemental bromine and solvents such as carbon tetrachloride with safer alternatives. researchgate.net

One of the most widely used alternative brominating agents is N-Bromosuccinimide (NBS). cambridgescholars.com While safer than liquid bromine, its use in traditional batch reactions can still lead to mixtures of mono- and di-brominated products and requires radical initiators. scientificupdate.com

A more environmentally benign approach employs 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. researchgate.net DBDMH is a solid reagent that is safer to handle than molecular bromine. When used with a solvent like tetrahydrofuran (THF), it offers a substantially more eco-friendly alternative to traditional systems that use reagents like carbon tetrabromide in chlorinated solvents such as dichloromethane or carbon tetrachloride. researchgate.net This methodology has proven effective for a wide range of electron-deficient, -neutral, and -rich aromatic substrates. researchgate.net Lewis acid catalysis, for instance with Zirconium(IV) chloride, can further enhance the efficiency of benzylic bromination using DBDMH under mild conditions. researchgate.net

Other green strategies focus on different activation modes and reaction media. Zeolite-mediated bromination, for example, can facilitate the reaction and influence selectivity, often proceeding smoothly where solution-based reactions are sluggish. researchgate.net Furthermore, catalyst-free aerobic photooxidation represents a novel approach. The photoirradiation of toluene derivatives with bromine in a benzotrifluoride-water solvent system can yield the desired products under mild conditions, avoiding the need for toxic metal oxidants. organic-chemistry.org

The following table outlines various environmentally benign bromination methods applicable to the synthesis of this compound.

| Method | Brominating Agent | Solvent | Key Environmental/Safety Benefit |

| Hydantoin-Based | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) researchgate.net | Tetrahydrofuran (THF) researchgate.net | Reagent and solvent are more environmentally benign than traditional options (e.g., CBr₄/CCl₄). researchgate.net |

| N-Bromosuccinimide | N-Bromosuccinimide (NBS) cambridgescholars.com | Various (e.g., Acetonitrile) | Safer solid alternative to liquid bromine. cambridgescholars.com |

| Zeolite-Mediated | Molecular Bromine (Br₂) researchgate.net | Dichloromethane or Hexane | Zeolite acts as a reusable catalyst, enhancing reaction rate and selectivity. researchgate.net |

| Aerobic Photooxidation | Molecular Bromine (Br₂) organic-chemistry.org | Benzotrifluoride-Water organic-chemistry.org | Catalyst-free; avoids toxic metal oxidants; mild conditions. organic-chemistry.org |

This table is generated based on data from studies on analogous aromatic substrates.

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl Phenyl Acetate

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic bromide moiety in 3-(bromomethyl)phenyl acetate (B1210297) makes it an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through two primary mechanistic pathways: S_N2 (bimolecular nucleophilic substitution) and S_N1 (unimolecular nucleophilic substitution). The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

The S_N2 mechanism is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center. For benzylic halides like 3-(bromomethyl)phenyl acetate, the S_N2 pathway is favored by strong, unhindered nucleophiles and in polar aprotic solvents. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Key Characteristics of the S_N2 Reaction for Benzylic Bromides:

Kinetics: Second-order kinetics (rate = k[substrate][nucleophile]).

Mechanism: Concerted, single-step process.

Stereochemistry: Inversion of configuration.

Nucleophile: Favored by strong, non-bulky nucleophiles.

Solvent: Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO).

The S_N1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a benzylic carbocation intermediate. This intermediate is stabilized by resonance due to the adjacent phenyl ring. In the second step, the carbocation is rapidly attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate.

Key Characteristics of the S_N1 Reaction for Benzylic Bromides:

Kinetics: First-order kinetics (rate = k[substrate]).

Mechanism: Stepwise, involving a carbocation intermediate.

Stereochemistry: Racemization (with a slight preference for inversion in some cases).

Nucleophile: Favored by weak nucleophiles (e.g., water, alcohols).

Solvent: Favored by polar protic solvents (e.g., water, ethanol, methanol).

The choice of solvent plays a critical role in determining the dominant reaction pathway and the resulting stereochemistry. Polar protic solvents, with their ability to solvate both the leaving group anion and the carbocation intermediate, significantly favor the S_N1 pathway. Conversely, polar aprotic solvents, which are less effective at solvating anions, enhance the nucleophilicity of the attacking species and thus promote the S_N2 mechanism.

Table 1: Representative Solvent Effects on the Nucleophilic Substitution of Benzylic Bromides

| Solvent | Dielectric Constant (ε) | Predominant Mechanism | Expected Stereochemical Outcome |

| Water (H₂O) | 80 | S_N1 | Racemization |

| Methanol (CH₃OH) | 33 | S_N1/S_N2 | Mixed/Racemization |

| Acetone ((CH₃)₂CO) | 21 | S_N2 | Inversion |

| Dimethylformamide (DMF) | 37 | S_N2 | Inversion |

Note: The data in this table is representative of general trends for benzylic bromides and is intended for illustrative purposes.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can be activated by transition metal catalysts, enabling a range of powerful carbon-carbon bond-forming reactions. These cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium catalysts are particularly versatile for activating C(sp³)-Br bonds in benzylic systems. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck), and reductive elimination.

Suzuki Coupling: This reaction involves the cross-coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon single bonds. The increased stability of potassium aryltrifluoroborates compared to other boron coupling partners makes this an effective route to functionalized methylene–linked biaryl systems nih.gov.

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene to form a new, more substituted alkene. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling this compound with a terminal alkyne. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. An efficient method for the cross-coupling of benzyl bromides with lithium acetylides has been developed, proceeding rapidly at room temperature rsc.org.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Benzylic Bromides

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki | Organoboron Reagent | Pd(0) catalyst, Base | C(sp³)-C(sp²) |

| Heck | Alkene | Pd(0) catalyst, Base | C(sp³)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp³)-C(sp) |

Note: This table provides a general overview. Specific conditions for this compound may vary.

While palladium catalysis is more common for C(sp³)-halide cross-coupling, copper-based catalytic systems can also be employed. These reactions often offer different reactivity profiles and can be more cost-effective. Copper-catalyzed couplings can be used to form C-N, C-O, and C-S bonds, in addition to C-C bonds. Mechanistic studies suggest that these reactions may proceed through radical pathways or involve organocopper intermediates. The development of efficient copper-catalyzed methods for the cross-coupling of benzylic halides continues to be an active area of research.

Rational Design of Ligand Systems for Reactivity

The reactivity of this compound in various transition metal-catalyzed cross-coupling reactions is significantly influenced by the rational design of ligand systems. The choice of ligand can dramatically affect the efficiency, selectivity, and substrate scope of these transformations by modulating the electronic and steric properties of the metal center.

In palladium-catalyzed reactions, the design of phosphine ligands and N-heterocyclic carbenes (NHCs) has been a primary focus. For reactions such as the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition of the aryl bromide to the palladium(0) center, which is frequently the rate-determining step. The Tolman cone angle and the electronic parameter (ν) of the phosphine ligand are critical design considerations. For instance, ligands with large cone angles can promote reductive elimination, the final step in the catalytic cycle that forms the desired carbon-carbon bond and regenerates the active catalyst.

Similarly, in Heck reactions, the choice of ligand is crucial for controlling regioselectivity and preventing side reactions. N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium catalysis. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts. The modular nature of NHC ligands allows for fine-tuning of their steric and electronic properties through modification of the N-substituents and the carbene backbone, enabling the rational design of ligands for specific applications involving substrates like this compound.

The table below summarizes key characteristics of ligand classes commonly used in palladium-catalyzed cross-coupling reactions relevant to the functionalization of aryl halides.

| Ligand Class | Key Characteristics | Impact on Catalysis |

| Trialkylphosphines | Strong σ-donors, sterically demanding. | Accelerate oxidative addition and reductive elimination. |

| Biarylphosphines | Bulky, electron-rich, with tunable biaryl backbone. | Provide catalyst stability and high activity. nih.govnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Form highly active and thermally stable catalysts. academie-sciences.fr |

Radical Reactions and Transformations

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine bond in the bromomethyl group of this compound can undergo homolytic cleavage to generate a benzylic radical. This process is a key initiation step for subsequent radical-mediated transformations. The homolysis can be induced by various methods, including the use of radical initiators, photolysis, or transition metal catalysis.

A common method for generating carbon-centered radicals from alkyl halides is the use of a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a chain-propagating agent like tributyltin hydride (Bu₃SnH). In this process, AIBN thermally decomposes to generate isobutyronitrile radicals, which then abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). This tin radical can then abstract the bromine atom from this compound, leading to the formation of the 3-(acetoxymethyl)phenylmethyl radical.

The general steps in a radical chain reaction involving the homolytic cleavage of the C-Br bond are:

Initiation: Generation of the initial radical species.

Propagation: A series of steps where a radical is consumed and another is generated.

Termination: The combination of two radical species to form a non-radical product.

Visible light-mediated photoredox catalysis has also emerged as a powerful tool for the homolytic cleavage of carbon-halogen bonds under mild conditions, often without the need for traditional radical initiators.

Intramolecular Radical Cyclizations

Once the benzylic radical is generated from this compound, it can participate in intramolecular cyclization reactions if a suitable radical acceptor moiety is present within the molecule. These cyclization reactions are powerful methods for the construction of cyclic structures.

For a derivative of this compound to undergo intramolecular radical cyclization, it would need to be modified to contain an unsaturated group, such as an alkene or alkyne, at an appropriate position. The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the favored ring closure based on the geometry of the transition state. 5-exo cyclizations are generally favored over 6-endo cyclizations for radicals.

The general mechanism for an intramolecular radical cyclization would involve:

Radical Generation: Homolytic cleavage of the C-Br bond to form the benzylic radical.

Cyclization: The radical attacks the intramolecular π-system (alkene or alkyne) to form a new carbon-carbon bond and a new cyclic radical.

Radical Quenching: The resulting cyclic radical is then quenched, typically by abstracting a hydrogen atom from a donor molecule (e.g., Bu₃SnH) to afford the final cyclized product and regenerate the chain-carrying radical.

Transformations of the Ester Functionality

Hydrolysis and Transesterification Pathways

The acetate ester functionality of this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.

Hydrolysis involves the cleavage of the ester bond by water to yield 3-(bromomethyl)phenol and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to give the carboxylate and the alcohol. This process is generally irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, reaction with an alcohol (R'OH) in the presence of an acid or base catalyst would lead to the formation of a new ester (R'OAc) and 3-(bromomethyl)phenol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

The table below provides a summary of typical conditions for these transformations.

| Transformation | Reagents | Catalyst | Product(s) |

| Hydrolysis | Water | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 3-(Bromomethyl)phenol, Acetic Acid/Acetate |

| Transesterification | Alcohol (R'OH) | Acid or Base | 3-(Bromomethyl)phenol, New Ester (R'OAc) |

Amidation and Reduction of the Acetate Group

The ester group of this compound can also be converted into other functional groups, such as amides and alcohols, through amidation and reduction reactions, respectively.

Amidation is the reaction of the ester with an amine to form an amide. This transformation typically requires heating and may be catalyzed by Lewis acids or proceed through the formation of a more reactive acyl intermediate. Direct amidation of esters with amines can be challenging due to the relatively low reactivity of esters compared to other acylating agents. However, the reaction can be driven to completion by using a large excess of the amine or by removing the alcohol byproduct.

Reduction of the acetate group to an alcohol can be achieved using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by elimination of the phenoxide leaving group to form an intermediate aldehyde. The aldehyde is then rapidly reduced to the primary alcohol. The reaction of this compound with LiAlH₄ would be expected to reduce the ester to ethanol and also potentially affect the bromomethyl group, depending on the reaction conditions. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters.

Functional Group Interconversions of the Benzylic Bromide

The benzylic bromide in this compound is an excellent leaving group, making the compound a versatile substrate for SN2 (bimolecular nucleophilic substitution) reactions. These reactions allow for the straightforward conversion of the bromomethyl group into a wide array of other functional groups.

The displacement of the bromide by oxygen and sulfur nucleophiles provides efficient routes to corresponding alcohols, ethers, and thiols. These transformations are fundamental in organic synthesis.

Alcohols: The synthesis of the corresponding alcohol, 3-(hydroxymethyl)phenyl acetate, can be achieved through hydrolysis. This reaction typically proceeds by an SN2 mechanism when using a reagent like aqueous potassium hydroxide (KOH), where the hydroxide ion (OH⁻) acts as the nucleophile. doubtnut.comallen.in Alternatively, solvolysis in a solvent mixture such as acetone-water can also yield the alcohol, often following an SN2 pathway for primary benzylic halides. infinitylearn.com

Ethers: The formation of ethers from this compound is classically achieved via the Williamson ether synthesis. youtube.comwikipedia.org This SN2 reaction involves the treatment of the benzylic bromide with an alkoxide or phenoxide nucleophile (RO⁻). wikipedia.orgmasterorganicchemistry.combrainly.combrainly.com The reaction is highly efficient for primary halides like this one, as the risk of competing elimination reactions is negligible. youtube.comlibretexts.org A strong base, such as sodium hydride (NaH), is often used to deprotonate an alcohol to generate the required alkoxide in situ.

Thiols and Thioethers: Sulfur nucleophiles react readily with benzylic bromides to form C-S bonds. The corresponding thiol, 3-(mercaptomethyl)phenyl acetate, can be prepared using reagents like sodium hydrosulfide (NaSH). chegg.com A common and effective method involves reacting the bromide with thiourea to form a stable isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. arkat-usa.orgsciensage.info This two-step, one-pot procedure avoids the direct handling of volatile and malodorous thiols. arkat-usa.org Similarly, reaction with a thiolate (RS⁻) yields a thioether (sulfide).

Table 1: Synthesis of Alcohols, Ethers, and Thiols from this compound Reaction conditions and yields are based on analogous reactions with benzyl bromide.

| Nucleophile | Reagent(s) | Solvent | Expected Product | Representative Yield |

| Hydroxide (OH⁻) | Aqueous KOH | Water/Acetone | 3-(Hydroxymethyl)phenyl acetate | >90% |

| Methoxide (CH₃O⁻) | NaOCH₃ or (CH₃OH + NaH) | Methanol | 3-(Methoxymethyl)phenyl acetate | High |

| Ethoxide (C₂H₅O⁻) | NaOC₂H₅ | Ethanol | 3-(Ethoxymethyl)phenyl acetate | 50-95% wikipedia.org |

| Thiolate (via Thiourea) | 1. Thiourea 2. NaOH | Methanol | 3-(Mercaptomethyl)phenyl acetate | High arkat-usa.org |

Formation of Amines and Nitriles

Nitrogen and carbon nucleophiles can also effectively displace the benzylic bromide, leading to the formation of valuable amine and nitrile compounds.

Amines: Primary amines can be synthesized from benzylic halides using several methods. Direct alkylation with ammonia is often inefficient as the resulting primary amine can react further, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.

A more controlled and widely used method for preparing primary amines is the Gabriel Synthesis . pearson.comwikipedia.org This procedure involves two main steps. First, the benzylic bromide is treated with potassium phthalimide. The phthalimide anion acts as a surrogate for the amide anion (NH₂⁻) and displaces the bromide via an SN2 reaction. organicchemistrytutor.com The resulting N-benzylphthalimide derivative is a stable intermediate that does not undergo further alkylation. In the second step, the phthalimide group is cleaved, typically by reacting the intermediate with hydrazine (N₂H₄) or through acid hydrolysis, to release the desired primary amine, 3-(aminomethyl)phenyl acetate. wikipedia.orgpatsnap.comlibretexts.org

Nitriles: The conversion to a nitrile, 3-(cyanomethyl)phenyl acetate, is a straightforward nucleophilic substitution reaction. pearson.com The reaction is typically carried out by treating the benzylic bromide with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). pearson.comchemspider.com Polar aprotic solvents like dimethyl sulfoxide (DMSO) are highly effective for this transformation, as they readily dissolve the cyanide salt and accelerate the rate of the SN2 reaction. chemspider.comgchemglobal.commdma.ch The reaction proceeds cleanly and in high yield for primary benzylic bromides. gchemglobal.commdma.chchegg.com

Table 2: Synthesis of Amines and Nitriles from this compound Reaction conditions and yields are based on analogous reactions with benzyl bromide.

| Nucleophile | Reagent(s) | Solvent | Expected Product | Representative Yield |

| Phthalimide Anion | 1. Potassium Phthalimide 2. Hydrazine (N₂H₄) | DMF | 3-(Aminomethyl)phenyl acetate | Good to High patsnap.com |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 3-(Cyanomethyl)phenyl acetate | ~87-95% chemspider.com |

Applications of 3 Bromomethyl Phenyl Acetate in Target Oriented Synthesis

Construction of Complex Organic Scaffolds

The reactivity of the benzylic bromide in 3-(Bromomethyl)phenyl acetate (B1210297) is central to its application in constructing elaborate organic scaffolds. It readily participates in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in extending and diversifying molecular frameworks.

A primary application of 3-(Bromomethyl)phenyl acetate is the alkylation of a wide array of nucleophiles to introduce the 3-(acetoxy)benzyl group as a side chain on an aromatic core. The benzylic bromide is susceptible to SN2 displacement by both soft and hard nucleophiles, providing a straightforward method for creating diverse derivatives.

This reactivity allows for the attachment of various functional groups, which can serve as handles for further synthetic transformations. For instance, alkylation of cyanide ions produces the corresponding phenylacetonitrile derivative. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, significantly diversifying the appended side chain. Similarly, reactions with organometallic reagents or stabilized carbanions (e.g., from malonic esters) facilitate the formation of new carbon-carbon bonds, extending the carbon skeleton. A notable advanced application for related electron-rich benzyl bromides involves a Lewis acid-catalyzed homologation reaction with diazo compounds, which formally inserts into the C–C bond to create valuable benzylic quaternary centers. nih.gov

| Nucleophile (Nu:⁻) | Reagent Example | Product Type | Potential Subsequent Transformations |

| C-Nucleophile | KCN | Arylacetonitrile | Hydrolysis to acid, Reduction to amine |

| Diethyl malonate | Diethyl arylmethylmalonate | Decarboxylation, Further alkylation | |

| N-Nucleophile | Azide (NaN₃) | Arylmethyl azide | Reduction to amine, "Click" chemistry |

| Phthalimide | N-Arylmethylphthalimide | Gabriel synthesis to primary amine | |

| O-Nucleophile | Phenol (B47542) (ArOH) | Arylmethyl aryl ether | Cleavage, Modification of aryl group |

| Carboxylate (RCOO⁻) | Arylmethyl ester | Hydrolysis to alcohol | |

| S-Nucleophile | Thiol (RSH) | Arylmethyl thioether | Oxidation to sulfoxide/sulfone |

This table presents representative nucleophilic substitution reactions using this compound to generate aromatic compounds with varied side chains.

While direct, single-step formation of spirocyclic or fused ring systems using this compound is uncommon, its role as a key building block in multi-step strategies is significant. The compound is used to introduce a reactive tether onto a pre-existing ring system, which then undergoes a subsequent intramolecular cyclization to form the desired complex scaffold.

For example, this compound can alkylate a nucleophilic site on a cyclic precursor. The newly introduced side chain can be designed to contain a reactive group that participates in a ring-forming reaction. Strategies such as intramolecular Heck reactions, Friedel-Crafts alkylations, or C-H activation/annulation can be employed to construct the fused ring. A modern approach for synthesizing N-fused heterocycles involves an initial spiroannulation between a heteroaryl ketone and an alkyl bromide, followed by an aromatization-driven intramolecular acyl transfer. nih.gov This highlights a pathway where a benzyl bromide derivative could be used to generate a spirocyclic intermediate en route to a fused system. nih.gov Similarly, precursors for fused thiophene systems have been prepared by the reaction of 3-(bromomethyl)thiophene with phenol derivatives, followed by palladium-catalyzed intramolecular C-H arylation, a strategy conceptually applicable to this compound. clockss.org

Utility in Heterocyclic Chemistry

Heterocyclic compounds are foundational in medicinal chemistry. This compound serves as a valuable reagent for the derivatization and synthesis of these important scaffolds, primarily through the alkylation of heteroatoms.

One of the most robust applications of this compound is the N-alkylation of nitrogen-containing heterocycles. The nitrogen atoms in rings such as imidazoles, pyrazoles, triazoles, and pyrimidines are often nucleophilic and react efficiently with the benzylic bromide to form N-substituted derivatives. researchgate.netias.ac.in This reaction is a common strategy for modifying the properties of heterocyclic drugs or for introducing a linker to attach other molecular fragments. For example, the displacement of the bromide by the nitrogen of 1,2,4-triazole is an effective method for creating C-N bonds, forming scaffolds that are prevalent in medicinal and agrochemical compounds. nih.gov

| Heterocycle | Product | Significance of Product Class |

| Imidazole | 1-(3-Acetoxybenzyl)imidazole | Found in antifungal agents, catalysts |

| 1,2,4-Triazole | 1-(3-Acetoxybenzyl)-1,2,4-triazole | Core of many antifungal and herbicidal agents |

| Pyrazole | 1-(3-Acetoxybenzyl)pyrazole | Prevalent in anti-inflammatory and analgesic drugs |

| Benzimidazole | 1-(3-Acetoxybenzyl)benzimidazole | Important scaffold for anthelmintic and antiulcer drugs |

This table illustrates the N-alkylation of various nitrogen heterocycles with this compound.

In a manner analogous to N-alkylation, this compound is a potent reagent for the O- and S-alkylation of suitable precursors, which is a key step in the synthesis of various oxygen and sulfur-containing heterocycles.

Oxygen Heterocycles: The reaction of this compound with alcohols or phenols (O-alkylation) forms ether linkages. phasetransfercatalysis.comorganic-chemistry.org This can be the initial step in constructing larger rings like crown ethers or other macrocycles containing the 3-(acetoxy)phenylene unit. Intramolecular O-alkylation of a substrate previously modified with this reagent can lead to the formation of cyclic ethers.

Sulfur Heterocycles: S-alkylation of thiols or thiophenols proceeds readily to give thioethers. This reaction is fundamental to the synthesis of sulfur-containing rings such as thiophenes, thiazoles, and thiopyrans, which are significant in medicinal chemistry. nih.gov For instance, alkylating a substrate containing a thiol and a second reactive group can set the stage for a subsequent cyclization to form the desired heterocycle. Synthetic methods for creating cyclic sulfoxides have utilized intramolecular cyclization of precursors prepared by S-alkylation of sulfur-containing molecules with haloalkanes. clockss.org

Contribution to Natural Product and Analogue Synthesis

The structural motifs present in this compound are relevant to the synthesis of natural products and their analogues. The 3-hydroxybenzyl substructure, readily unmasked by hydrolysis of the acetate ester, is a component of numerous biologically active natural compounds. The acetate group serves as a convenient protecting group for the phenol, rendering the reagent more stable and manageable than the corresponding hydroxybenzyl bromide, which is prone to self-polymerization.

In a synthetic campaign, this compound can be used to introduce the protected 3-hydroxybenzyl moiety early in a synthetic sequence. The robust acetate group can withstand a variety of reaction conditions before being selectively cleaved in a late stage of the synthesis to reveal the free phenol. This strategy is valuable in the total synthesis of complex molecules where managing reactive functional groups is critical. While specific examples in the total synthesis of complex natural products are not broadly documented, the utility of this reagent as a stable and versatile synthon for the 3-hydroxybenzyl group makes it a potentially valuable tool for chemists creating analogues of natural products for structure-activity relationship (SAR) studies.

Key Intermediate in Total Synthesis Efforts

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motif is present in various complex molecules. Its utility can be inferred from its role as a versatile building block for introducing the 3-acetoxybenzyl fragment. This moiety is a key component of various biologically active compounds and complex organic structures. The reactivity of the bromomethyl group allows for its facile incorporation into a larger molecular framework through reactions with a wide range of nucleophiles, including carbanions, amines, and alkoxides. This strategic introduction of the 3-acetoxybenzyl unit can be a critical step in the convergent or linear synthesis of elaborate target molecules.

Stereoselective Incorporation Strategies

The stereoselective incorporation of the this compound unit into a chiral molecule is a key challenge and opportunity in asymmetric synthesis. Achieving high levels of stereocontrol is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. Chiral auxiliaries, which are temporarily attached to the substrate, can effectively control the stereochemical outcome of reactions at a prochiral center.

One common strategy involves the use of chiral oxazolidinones or other auxiliaries attached to a nucleophilic partner that reacts with this compound. The steric hindrance and electronic properties of the chiral auxiliary direct the incoming electrophile to a specific face of the nucleophile, leading to the formation of one enantiomer in excess. After the reaction, the chiral auxiliary can be cleaved and recycled.

| Chiral Auxiliary Type | General Structure | Mechanism of Stereocontrol |

| Evans Oxazolidinones | The bulky substituent on the oxazolidinone ring blocks one face of the enolate, directing the alkylation to the opposite face. | |

| Samp/Ramp Hydrazones | The chiral hydrazone forms a rigid bicyclic system upon deprotonation, exposing one face of the enolate for selective alkylation. | |

| Pseudoephedrine Amides | The chiral pseudoephedrine backbone creates a sterically hindered environment, forcing the electrophile to approach from the less hindered side. |

Relevance in Polymer and Materials Science

The unique bifunctional nature of this compound also makes it a valuable component in the synthesis of advanced polymeric materials. The bromomethyl group can act as an initiator or a point of attachment for polymer chains, while the acetate group can be hydrolyzed to a phenol, providing a site for further modification or influencing the polymer's properties.

Synthesis of Functional Monomers and Oligomers

This compound can be utilized as a precursor to synthesize a variety of functional monomers. The reactive bromomethyl group allows for the introduction of polymerizable functionalities, such as vinyl, acrylate, or styrenic groups, through straightforward nucleophilic substitution reactions. For instance, reaction with a suitable hydroxy-functionalized monomer in the presence of a base can yield a new monomer bearing a pendant 3-acetoxybenzyl group.

These functionalized monomers can then be polymerized or copolymerized to produce polymers with tailored properties. The pendant acetoxybenzyl groups can impart specific characteristics to the polymer, such as increased thermal stability, altered solubility, or the ability to participate in post-polymerization modifications.

| Functional Monomer Synthesis via this compound | |

| Reactant | Resulting Monomer Functionality |

| Hydroxyethyl methacrylate | Methacrylate with pendant 3-acetoxybenzyl ether |

| 4-Vinylbenzyl alcohol | Styrenic monomer with 3-acetoxybenzyl ether linkage |

| Allyl alcohol | Allylic monomer with 3-acetoxybenzyl ether |

Design of Specialty Polymers and Dendrimers

The ability of the bromomethyl group to initiate controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), opens up possibilities for the synthesis of well-defined specialty polymers. ATRP allows for the precise control of polymer molecular weight, architecture, and functionality. Using this compound or its derivatives as an initiator, polymers with a 3-acetoxybenzyl end-group can be synthesized. This end-group can then be further modified, for example, by deprotection of the acetate to reveal a phenolic hydroxyl group, which can be used to attach other molecules or to influence the self-assembly of the polymer.

Furthermore, the structure of this compound lends itself to the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The bromomethyl group can serve as a reactive site on the core or on the branching units of a dendrimer. By employing a divergent or convergent synthesis strategy, successive generations of branches can be added, leading to the formation of complex dendritic structures with a high density of functional groups on their periphery. The 3-acetoxybenzyl moieties within the dendrimer structure can influence its solubility, host-guest properties, and potential applications in areas such as drug delivery and catalysis.

Role of 3 Bromomethyl Phenyl Acetate in Biomedical and Pharmaceutical Research

A Key Precursor for Biologically Active Molecules

The chemical reactivity of 3-(Bromomethyl)phenyl acetate (B1210297) makes it an important starting material for the synthesis of novel compounds with therapeutic potential. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of this functionalized phenyl acetate scaffold to various molecular frameworks.

In the quest for new therapeutics, medicinal chemists often utilize versatile building blocks to construct a diverse range of molecules for biological screening. 3-(Bromomethyl)phenyl acetate serves as such a scaffold. For instance, in the development of novel anti-HIV agents, a similar intermediate, 3-bromomethyl-4-methyl-DCK, was used to synthesize a series of amino acid ester prodrugs. This highlights how the bromomethyl functionality can be exploited to create derivatives of parent compounds with improved pharmacokinetic profiles nih.gov.

The general synthetic utility of brominated phenols and their derivatives in creating analogues of natural marine compounds with biological activity has also been demonstrated. These synthetic routes often involve the introduction of various functional groups onto the aromatic ring, a process where a precursor like this compound could be instrumental researchgate.net. The synthesis of novel phenyl acetate derivatives with potential hypnotic and reflex-depressant activities further underscores the importance of the phenyl acetate scaffold in drug discovery nih.gov.

| Drug Candidate Class | Synthetic Strategy | Potential Therapeutic Area |

| Anti-HIV Agents | Nucleophilic substitution at the bromomethyl group with amino acid esters. | HIV/AIDS |

| Natural Product Analogues | Derivatization of the phenyl ring and modification of the acetate group. | Antimicrobial, Anticancer |

| CNS Agents | Modification of the phenyl acetate core to optimize receptor binding. | Hypnotics, Anesthetics |

This table illustrates potential applications of this compound as an intermediate in the synthesis of various drug candidates.

Understanding the interaction between a ligand and its receptor is fundamental to drug design. This compound can be a valuable tool for creating derivatives of known ligands to probe these interactions. By attaching the 3-(acetoxymethyl)phenyl group to a pharmacophore, researchers can investigate how this particular substitution affects binding affinity and selectivity.

Furthermore, the bromo-substituent provides a handle for radiolabeling. For instance, in the development of PET radioligands for the N-Methyl-D-aspartate (NMDA) receptor, various N'-3-(trifluoromethyl)phenyl derivatives were synthesized to explore structure-affinity relationships nih.govresearchgate.net. Although not the exact compound, this demonstrates a strategy where a molecule like this compound could be modified for the synthesis of radiolabeled tracers for in vivo imaging and quantification of receptor density. The synthesis of technetium-99m tricarbonyl complexes derived from flutamide for androgen receptor affinity studies also showcases how derivatization can be used to create receptor-specific imaging agents mdpi.com.

| Derivatization Approach | Application | Receptor Target Example |

| Attachment to a known pharmacophore | Structure-Activity Relationship (SAR) studies | G-protein coupled receptors (GPCRs) |

| Introduction of a radiolabel | Positron Emission Tomography (PET) imaging | NMDA Receptor |

| Complexation with a radionuclide | Single-Photon Emission Computed Tomography (SPECT) imaging | Androgen Receptor |

This table outlines how this compound can be potentially used in the derivatization of molecules for receptor binding studies.

Application in Prodrug Design and Delivery Systems

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of a drug. This compound offers functionalities that can be exploited in the design of prodrugs and targeted delivery strategies.

Poor oral bioavailability is a significant hurdle in drug development. The prodrug approach, where a pharmacologically active compound is chemically modified to improve its pharmacokinetic properties, is a widely used strategy to overcome this challenge nih.govresearchgate.net. The ester and benzyl functionalities within this compound make it a suitable candidate for creating prodrugs.

For example, a study focused on a potent anti-HIV compound, 3-hydroxymethyl-4-methyl-DCK, which suffered from poor metabolic stability. To address this, a series of ester prodrugs were synthesized from its bromomethyl derivative. The l-alanine ester prodrug, in particular, demonstrated significantly improved oral bioavailability in rats nih.gov. This research provides a clear rationale for how the introduction of an amino acid ester via a bromomethyl handle, a feature of this compound, can enhance drug absorption and systemic exposure nih.gov.

| Parent Drug Challenge | Prodrug Strategy | Outcome |

| Poor metabolic stability | Esterification via a bromomethyl intermediate. | Improved oral bioavailability. |

| Low water solubility | Introduction of polar functional groups. | Enhanced solubility and absorption. |

| Unfavorable taste | Masking of functional groups. | Improved patient compliance. |

This table summarizes how a prodrug approach, potentially utilizing this compound, can address common challenges in drug development to create more bioavailable analogues.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. This can be achieved by designing prodrugs that are activated by specific enzymes or conditions prevalent at the target tissue.

The phenyl acetate moiety in this compound can be susceptible to hydrolysis by esterase enzymes, which are abundant in the body. This enzymatic cleavage can be harnessed as a triggering mechanism for drug release. For instance, in the context of aptamer-mediated targeted delivery, drug molecules can be conjugated to a targeting moiety, and their release can be controlled mdpi.com. While not a direct example, the principle of controlled release is relevant. Cell-based drug delivery systems also represent an innovative approach for targeted therapy nih.gov.

| Targeting Strategy | Release Mechanism | Potential Application |

| Enzyme-prodrug therapy | Esterase-mediated hydrolysis of the acetate group. | Cancer therapy |

| pH-sensitive delivery | Acid-catalyzed cleavage of a linker attached via the benzyl group. | Tumor microenvironment targeting |

| Aptamer-drug conjugates | Conformational change or enzymatic cleavage upon target binding. | Targeted chemotherapy |

This table illustrates potential strategies for targeted drug release that could be designed using this compound as a component of the delivery system.

High-Throughput Synthesis and Combinatorial Chemistry

The demand for large and diverse collections of small molecules for drug screening has led to the development of high-throughput synthesis and combinatorial chemistry. This compound, as a versatile building block, is well-suited for these automated and parallel synthesis approaches.

The reactive bromomethyl group can be readily functionalized in a parallel fashion with a library of nucleophiles, such as amines, thiols, or carboxylates. This allows for the rapid generation of a large number of distinct compounds based on the 3-(acetoxymethyl)phenyl scaffold. Such libraries can then be screened for biological activity against a variety of targets. The principles of high-throughput mechanochemistry have been applied to the parallel synthesis of benzoxazines, demonstrating the feasibility of rapidly generating compound libraries unito.it. Similarly, high-throughput synthesis and screening have been successfully employed in the discovery of new catalytic materials nih.govscispace.com.

The application of multicomponent reactions in the synthesis of biologically active molecules is another area where a building block like this compound could be valuable nih.govmdpi.com. These reactions allow for the creation of complex molecules in a single step from three or more starting materials, which is highly amenable to combinatorial library synthesis.

| High-Throughput Technique | Application | Advantage |

| Parallel Synthesis | Generation of focused compound libraries. | Rapid exploration of structure-activity relationships. |

| Combinatorial Chemistry | Creation of large, diverse molecular libraries. | Increased probability of identifying novel hits. |

| Multicomponent Reactions | Efficient synthesis of complex scaffolds. | Time and resource-efficient library production. |

This table highlights the potential applications of this compound in the context of high-throughput synthesis and combinatorial chemistry for accelerating drug discovery.

Library Generation for Drug Discovery Screens

This compound serves as a versatile building block in combinatorial chemistry for the generation of diverse compound libraries. Its utility stems from the presence of two key functional groups: the reactive bromomethyl group and the ester group, which can be hydrolyzed to a phenol (B47542). The bromomethyl group allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, enabling the introduction of various side chains and pharmacophores.

The general strategy for library generation using this compound involves a multi-step synthesis. Initially, the core scaffold is prepared by reacting this compound with a diverse set of building blocks. For example, a library of ether-linked compounds can be synthesized by reacting this compound with a collection of different alcohols or phenols. Similarly, libraries of secondary or tertiary amines can be generated through its reaction with various primary or secondary amines.

Following the introduction of diversity at the bromomethyl position, the acetate group can be hydrolyzed to unveil a phenolic hydroxyl group. This phenol can then be further functionalized, adding another layer of diversity to the compound library. For instance, the phenol can be alkylated, acylated, or used in etherification reactions to introduce a second set of diverse substituents. This two-pronged approach allows for the rapid and efficient creation of a large number of structurally distinct molecules from a single starting reagent.

These generated libraries of compounds are then subjected to high-throughput screening (HTS) to identify "hit" compounds that exhibit activity against a specific biological target, such as an enzyme or a receptor. The structural diversity incorporated into the library increases the probability of finding novel chemical scaffolds with desired biological activities.

A representative library of compounds synthesized from this compound is illustrated in the table below. This table showcases the diversity that can be achieved by reacting the starting material with different nucleophiles.

| Compound ID | Nucleophile | Resulting Functional Group |

| Lib-001 | Morpholine | Tertiary Amine |

| Lib-002 | Thiophenol | Thioether |

| Lib-003 | 4-Methoxyphenol | Ether |

| Lib-004 | Piperidine | Tertiary Amine |

| Lib-005 | Sodium Azide | Azide |

Optimization of Structure-Activity Relationships (SAR)

Once a hit compound is identified from a drug discovery screen, the next critical step is to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) optimization, involves systematically modifying the chemical structure of the hit compound and evaluating the effect of these modifications on its biological activity. This compound can be a valuable tool in this process, particularly for exploring modifications around a phenyl ring.

If a hit compound contains a substructure that can be derived from this compound, this reagent can be used to synthesize a focused library of analogs. By systematically varying the substituents introduced via the bromomethyl and the acetate functionalities, medicinal chemists can probe the chemical space around the core scaffold to understand which structural features are crucial for biological activity.

For example, if a lead compound with a benzylic ether linkage shows promising activity, this compound can be used to synthesize a series of analogs where the nature of the group attached to the benzylic carbon is varied. This allows for the exploration of the impact of steric bulk, electronics, and hydrogen bonding potential on the compound's interaction with its biological target.

The following data table illustrates a hypothetical SAR study on a lead compound, "Lead-Cpd-A," where this compound is used to generate analogs with modifications at the benzylic position. The biological activity is represented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

| Compound ID | R-Group (from Nucleophile) | IC50 (nM) |

| Lead-Cpd-A | -O-CH3 | 150 |

| Analog-1 | -N(CH3)2 | 85 |

| Analog-2 | -S-Phenyl | 220 |

| Analog-3 | -O-Phenyl | 125 |

| Analog-4 | -CN | 300 |

The results from such an SAR study provide valuable insights into the structural requirements for optimal activity. In the hypothetical example above, the replacement of the methoxy group with a dimethylamino group (Analog-1) led to a significant improvement in potency, suggesting that a basic nitrogen at this position is favorable for activity. Conversely, the introduction of a bulky thio-phenyl group (Analog-2) or a cyano group (Analog-4) resulted in decreased activity, indicating potential steric hindrance or unfavorable electronic interactions within the target's binding site. This iterative process of synthesis and biological evaluation allows for the rational design of more potent and effective drug candidates.

Emerging Research Directions and Future Perspectives for 3 Bromomethyl Phenyl Acetate

Development of Chemo- and Regioselective Transformations

The presence of two distinct reactive sites in 3-(bromomethyl)phenyl acetate (B1210297)—the electrophilic benzylic carbon and the ester carbonyl carbon—presents a significant opportunity for the development of highly chemo- and regioselective transformations. Current research endeavors are aimed at selectively targeting one functional group while leaving the other intact, or orchestrating sequential or cascade reactions involving both.

Future research will likely focus on the development of orthogonal protection-free strategies. For instance, the selective activation of the C-Br bond in the presence of the acetate group, or vice versa, using tailored catalysts or reaction conditions is a key area of exploration. This would enable the direct and efficient synthesis of multifunctional molecules. The development of enzymatic or chemoenzymatic methods could also offer unparalleled selectivity in the transformation of 3-(bromomethyl)phenyl acetate, allowing for reactions to occur under mild conditions with high precision.

A plausible mechanism for a chemo- and regioselective reaction could involve the initial selective reaction at the benzylic bromide, followed by a subsequent transformation of the acetate group. For example, a transition metal-catalyzed cross-coupling reaction could be employed to form a new carbon-carbon or carbon-heteroatom bond at the benzylic position, followed by the hydrolysis of the acetate to unveil the phenol (B47542) for further functionalization.

| Transformation Type | Reagents and Conditions | Selective Target | Potential Product Class |

| Suzuki Coupling | Pd catalyst, boronic acid, base | Benzylic Bromide | Diaryl methanes |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Benzylic Bromide | Propargyl arenes |

| Nucleophilic Substitution | Azide, cyanide, or amine nucleophiles | Benzylic Bromide | Benzyl azides, nitriles, or amines |

| Acetate Hydrolysis | Acid or base catalysis | Phenyl Acetate | (3-(Bromomethyl)phenyl)ol |

Integration with Photoredox and Electrochemistry Methodologies

The fields of photoredox catalysis and electrochemistry offer powerful tools for the generation of radical intermediates under mild conditions, opening up new avenues for the functionalization of this compound. researchgate.netnih.gov The benzylic bromide moiety is an excellent precursor for the formation of a benzylic radical through single-electron reduction.

In photoredox catalysis, a photosensitizer, upon excitation with visible light, can reduce the benzylic bromide to generate a benzylic radical. This radical can then participate in a variety of transformations, such as coupling with another radical, addition to an alkene, or reaction with a nucleophile. ewha.ac.krprinceton.edu This approach allows for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions.

Similarly, electrochemical methods can be employed to precisely control the reduction potential at an electrode surface to selectively cleave the C-Br bond, generating the same benzylic radical intermediate. researchgate.net This technique avoids the use of stoichiometric chemical reductants and offers a high degree of control over the reaction.

Future research will likely explore the dual activation of this compound using these methodologies. For instance, a system could be designed where the benzylic bromide is first functionalized via a photoredox-mediated reaction, followed by an electrochemical modification of the aromatic ring or the acetate group.

| Methodology | Activation Method | Intermediate | Potential Transformation |

| Photoredox Catalysis | Visible light, photocatalyst | Benzylic Radical | Reductive coupling, Giese addition |

| Electrochemistry | Electric potential | Benzylic Radical | Dimerization, cross-coupling |

Computational Modeling and Mechanistic Prediction Studies

Computational modeling has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting reactivity and selectivity, and guiding experimental design. For a molecule like this compound, with its multiple reactive sites, computational studies can be particularly illuminating.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various potential reaction pathways, allowing for the prediction of the most favorable chemo- and regioselective outcomes under different catalytic conditions. nih.gov For example, computational studies could predict whether a given nucleophile would preferentially attack the benzylic carbon or the ester carbonyl.

Furthermore, molecular dynamics simulations can be used to study the interaction of this compound with catalysts or biological macromolecules, providing insights into binding modes and catalytic cycles. These studies can aid in the rational design of new catalysts with enhanced activity and selectivity for the transformation of this substrate.

Future work in this area will likely involve the use of machine learning and artificial intelligence to develop predictive models for the reactivity of this compound with a vast array of reagents and catalysts. These models could accelerate the discovery of novel and efficient synthetic transformations.

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Transition state energies, reaction pathways | Predicting chemo- and regioselectivity |

| Molecular Dynamics (MD) | Binding affinities, conformational changes | Understanding catalyst-substrate interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis mechanisms | Modeling enzymatic transformations |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research in this area is focused on designing catalysts that can achieve high efficiency, selectivity, and sustainability.

Transition metal catalysis remains a cornerstone of this research, with efforts directed towards developing catalysts based on earth-abundant and non-toxic metals. For instance, iron or copper-based catalysts could be explored as alternatives to precious metal catalysts for cross-coupling reactions involving the benzylic bromide.

Organocatalysis also presents a promising avenue for the transformation of this compound. Chiral organocatalysts could be employed to achieve enantioselective functionalization of the benzylic position. Furthermore, the development of bifunctional catalysts that can activate both the benzylic bromide and the acetate group simultaneously could lead to novel and efficient cascade reactions.

Future directions will likely involve the integration of different catalytic modes, such as the combination of transition metal catalysis with photoredox or biocatalysis, to achieve unprecedented transformations of this compound.

| Catalyst Type | Metal/Organic Moiety | Potential Reaction | Advantage |

| Transition Metal | Palladium, Nickel, Copper | Cross-coupling reactions | High efficiency and broad scope |

| Organocatalyst | Chiral amines, thioureas | Asymmetric nucleophilic substitution | Enantioselectivity, metal-free |

| Biocatalyst | Hydrolases, transferases | Enantioselective hydrolysis/functionalization | High selectivity, mild conditions |

Applications in Advanced Chemical Biology Probes

The bifunctional nature of this compound makes it an attractive scaffold for the design and synthesis of advanced chemical biology probes. nih.govpromega.com These probes are small molecules designed to study biological processes in living systems.

The benzylic bromide can serve as a reactive handle for covalent modification of biomolecules, such as proteins. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the phenyl ring, this compound can be converted into a probe that can selectively label proteins at specific sites. The acetate group can be retained to modulate the physicochemical properties of the probe or can be hydrolyzed to reveal a phenol for further conjugation.

This compound can also be used as a versatile linker in the construction of proteolysis-targeting chimeras (PROTACs). One end of the linker can be attached to a ligand that binds to a target protein, while the other end is attached to a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

Future research will focus on developing more sophisticated probes based on the this compound scaffold. These may include photo-activatable probes, where the reactivity of the benzylic bromide is masked until it is uncaged with light, or probes with built-in sensors that report on their local environment.

| Probe Type | Design Strategy | Biological Application |

| Covalent Labeling Probe | Attachment of a reporter group | Identifying protein binding partners |